5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C6H3Cl2N3. It has a molecular weight of 188.01 g/mol . This compound is part of a large family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidine (PP) derivatives, which have significant impact in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
The synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives involves various pathways. One method involves a one-pot two-step synthesis of 7-substituted pyrazolo[1,5-a]pyrimidin-5-ones from the reaction of 3-aminopyrazole with activated alkynes . Another approach involves the use of Cu(I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates .Molecular Structure Analysis
The molecular structure of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . The compound also contains two chlorine atoms and a carbonitrile group .Chemical Reactions Analysis
The chemical reactions involving 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile are diverse and depend on the specific conditions and reagents used. For instance, these compounds can be used as key intermediates to access a library of new 5,7-disubstituted pyrazolo . In another example, a Cu(I) catalyzed 1,3 dipolar cycloaddition reaction was used to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Physical And Chemical Properties Analysis
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile has a molecular weight of 188.01 g/mol. It has a topological polar surface area of 30.2 Ų. The compound has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds. Its exact mass and monoisotopic mass are both 186.9704025 g/mol .Scientific Research Applications
Tumor Imaging and Detection
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives, particularly those labeled with fluorine-18, have been synthesized for potential use as radiotracers in positron emission tomography (PET) imaging. These compounds show promising results in tumor detection due to their stability and targeted accumulation in tumor tissues, as demonstrated in biodistribution studies conducted on mice with S180 tumors (Xu et al., 2012).
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their antimicrobial properties. These compounds, derived from 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, showed significant antimicrobial activity, highlighting their potential in combating microbial infections (Deshmukh et al., 2016).
Future Directions
The future directions for the research and development of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives are promising. Given their significant impact in medicinal chemistry and material science, further exploration of their synthesis, properties, and potential applications is warranted .
properties
IUPAC Name |
5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N4/c8-5-1-6(9)13-7(12-5)4(2-10)3-11-13/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFQVEDUSUYBCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C#N)N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670380 | |
Record name | 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
CAS RN |
845895-95-6 | |
Record name | 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 845895-95-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.